molecular formula C12H13I3N2O3 B161770 Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide CAS No. 1634-73-7

Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide

Cat. No. B161770
CAS RN: 1634-73-7
M. Wt: 613.96 g/mol
InChI Key: LCXACUQONAQZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide, also known as SATIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of succinic acid and has a triiodo substitution on the aniline ring. SATIA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide is not fully understood, but it is believed to involve the selective accumulation of the compound in certain tissues, particularly tumor cells. The high iodine content of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide allows for enhanced contrast in imaging, which can aid in the detection and diagnosis of diseases.
Biochemical and Physiological Effects:
Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has been shown to have low toxicity and is rapidly excreted from the body. However, studies have shown that high doses of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide can lead to renal toxicity. Additionally, Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has been shown to have an inhibitory effect on the growth of tumor cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide is its high iodine content, which allows for enhanced contrast in imaging. Additionally, Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has been shown to selectively accumulate in tumor cells, making it a potential candidate for cancer therapy. However, Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has limitations in laboratory experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide. One potential area of research is the development of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide and its potential applications in medical imaging and diagnostic imaging. Finally, the development of new synthesis methods for Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide can be synthesized through various methods, including the reaction of succinic anhydride with 3-amino-2,4,6-triiodobenzoic acid, followed by ethylation of the resulting product. Another method involves the reaction of succinic anhydride with 3-amino-2,4,6-triiodoaniline, followed by esterification with ethanol. Both methods result in the formation of Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide, which can be purified through recrystallization.

Scientific Research Applications

Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has been studied for its potential applications in various scientific fields, including medical imaging, radiotherapy, and diagnostic imaging. It has been used as a contrast agent in computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has also been studied for its potential use in radiotherapy, as it can selectively accumulate in tumor cells and enhance the effectiveness of radiation therapy. Additionally, Succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide has been used in diagnostic imaging for the detection of various diseases, including cancer and cardiovascular disease.

properties

CAS RN

1634-73-7

Molecular Formula

C12H13I3N2O3

Molecular Weight

613.96 g/mol

IUPAC Name

4-(3-amino-N-ethyl-2,4,6-triiodoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H13I3N2O3/c1-2-17(8(18)3-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20)

InChI Key

LCXACUQONAQZBR-UHFFFAOYSA-N

SMILES

CCN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O

Other CAS RN

1634-73-7

synonyms

MATEA-succinic acid
succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide
succinic acid mono-3-amino-2,4,6-triiodo-N-ethylanilide, sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.